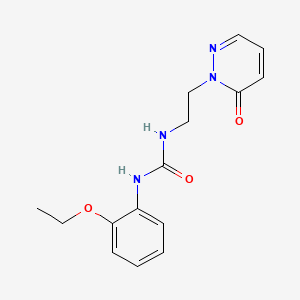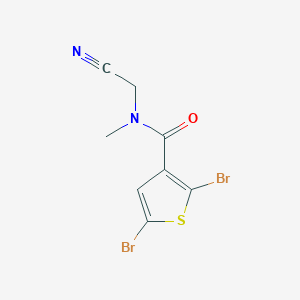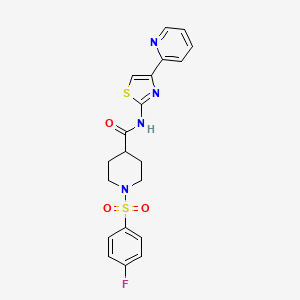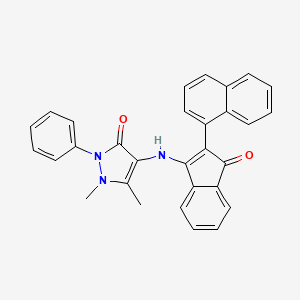
2,5-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2,5-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss related benzenesulfonamide derivatives and their biological activities, which can provide insight into the chemical class to which the compound belongs. For instance, the first paper discusses a series of benzenesulfonamide derivatives that were synthesized and evaluated for their ability to inhibit COX-2 and COX-1 enzymes, with a particular focus on the effects of substituents on the phenyl ring adjacent to the sulfonamide group .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is not explicitly detailed in the provided papers. However, the first paper indicates that a series of derivatives were synthesized, suggesting that the compound could be synthesized using similar methods, which might involve the introduction of substituents to the benzenesulfonamide core to achieve desired biological activities .
Molecular Structure Analysis
The second paper provides information on the crystal structure of a different benzenesulfonamide derivative, which includes π-π interactions and hydrogen-bonding interactions that result in a three-dimensional network . This suggests that the compound "2,5-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide" may also exhibit interesting structural features that could be analyzed using crystallography to understand its molecular interactions.
Chemical Reactions Analysis
Neither of the provided papers discusses the chemical reactions of benzenesulfonamide derivatives in detail. However, the first paper's focus on the biological activity of these compounds implies that they may undergo metabolic reactions in biological systems, particularly related to their role as COX-2 inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2,5-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide" are not described in the provided papers. However, the introduction of fluorine atoms as mentioned in the first paper is known to affect the physical and chemical properties of benzenesulfonamide derivatives, such as increasing COX1/COX-2 selectivity, which could be relevant for the compound .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Development
Glycosylation Reactions : The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride was found to be a potent method for the low-temperature conversion of thioglycosides to glycosyl triflates, facilitating diverse glycosidic linkage formations. This methodology could be applicable in the synthesis of complex carbohydrates and related molecules (Crich & Smith, 2001).
Membrane-bound Phospholipase A2 Inhibitors : Research on substituted benzenesulfonamides has led to the development of potent inhibitors of membrane-bound phospholipase A2, with applications in reducing the size of myocardial infarction in rats. This suggests potential therapeutic applications for compounds with a benzenesulfonamide moiety in cardiovascular diseases (Oinuma et al., 1991).
Anticancer and Antiviral Research
- Anticancer and Anti-HCV Agents : A study on celecoxib derivatives, including those with benzenesulfonamide structures, showed anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings highlight the potential of sulfonamide derivatives in developing therapeutics for inflammation, cancer, and hepatitis C virus infections (Küçükgüzel et al., 2013).
Photochemistry and Material Science
- Singlet Oxygen Quantum Yield in Photodynamic Therapy : A new zinc phthalocyanine derivative with benzenesulfonamide groups was synthesized and characterized for its high singlet oxygen quantum yield. This property is crucial for the effectiveness of Type II photosensitizers in photodynamic therapy for cancer treatment, indicating the role of sulfonamide derivatives in developing photosensitizing agents (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
- Carbonic Anhydrase Inhibitors : Sulfonamides incorporating various moieties were investigated as inhibitors of human carbonic anhydrases, important for treating conditions like glaucoma, epilepsy, obesity, and cancer. These studies provide insights into designing selective and potent inhibitors for therapeutic use, underscoring the importance of sulfonamide derivatives in medicinal chemistry (Alafeefy et al., 2015).
Safety and Hazards
Specific safety and hazard information for this compound is not available in the search results. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
Zukünftige Richtungen
While specific future directions for this compound are not available in the search results, it’s worth noting that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there may be ongoing research and development efforts involving this compound and similar piperidine derivatives.
Eigenschaften
IUPAC Name |
2,5-difluoro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O2S2/c18-14-3-4-16(19)17(10-14)25(22,23)20-11-13-5-7-21(8-6-13)12-15-2-1-9-24-15/h1-4,9-10,13,20H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCKWPNWZGPYTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=C(C=CC(=C2)F)F)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

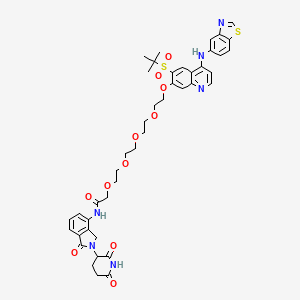
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2515074.png)
![(E)-N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2515075.png)


![{2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea](/img/structure/B2515080.png)

![N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515084.png)

